BenchChemオンラインストアへようこそ!

N-Allyl-2-piperidinecarboxamide hydrochloride

Anticonvulsant MES test Regioisomer comparison

N-Allyl-2-piperidinecarboxamide hydrochloride (CAS 1236255-00-7; IUPAC: N-(prop-2-en-1-yl)piperidine-2-carboxamide hydrochloride; molecular formula C₉H₁₇ClN₂O; molecular weight 204.70 g·mol⁻¹) is a synthetic small-molecule building block belonging to the piperidine-2-carboxamide class. It is supplied as the hydrochloride salt, which confers enhanced aqueous solubility relative to the free base—a property routinely cited for pharmaceutical research applications.

Molecular Formula C9H17ClN2O
Molecular Weight 204.7 g/mol
CAS No. 1236255-00-7
Cat. No. B1443307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Allyl-2-piperidinecarboxamide hydrochloride
CAS1236255-00-7
Molecular FormulaC9H17ClN2O
Molecular Weight204.7 g/mol
Structural Identifiers
SMILESC=CCNC(=O)C1CCCCN1.Cl
InChIInChI=1S/C9H16N2O.ClH/c1-2-6-11-9(12)8-5-3-4-7-10-8;/h2,8,10H,1,3-7H2,(H,11,12);1H
InChIKeyKRNHZQVXXPBGCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Allyl-2-piperidinecarboxamide Hydrochloride (CAS 1236255-00-7): Chemical Identity, Physicochemical Profile, and Procurement Context


N-Allyl-2-piperidinecarboxamide hydrochloride (CAS 1236255-00-7; IUPAC: N-(prop-2-en-1-yl)piperidine-2-carboxamide hydrochloride; molecular formula C₉H₁₇ClN₂O; molecular weight 204.70 g·mol⁻¹) is a synthetic small-molecule building block belonging to the piperidine-2-carboxamide class . It is supplied as the hydrochloride salt, which confers enhanced aqueous solubility relative to the free base—a property routinely cited for pharmaceutical research applications . The compound bears a single N-allyl substituent on the carboxamide nitrogen, distinguishing it from N,N-diallyl and N-alkyl/aryl analogs within the same scaffold family. Commercially, the compound is available from multiple vendors at purities typically ≥95% (up to 97%), in pack sizes ranging from 500 mg to 5 g, with pricing indicative of a research-grade intermediate rather than a bulk commodity chemical . As of the latest available data, direct bioactivity data for this specific compound remains absent from the peer-reviewed primary literature; its differentiation must therefore be inferred from scaffold-level structure-activity relationships and physicochemical comparisons with close analogs.

Why Piperidine-2-Carboxamide Analogs Cannot Be Interchanged: Evidence for N-Allyl Specificity in Scaffold-Driven Selection


The piperidine-2-carboxamide scaffold exhibits pronounced structure-dependent pharmacology: the identity and position of the N-substituent govern receptor subtype engagement, intrinsic efficacy, and off-target liability. In the anticonvulsant domain, movement of the carboxamide group from the 2-position to the 3- or 4-position of the piperidine ring markedly reduces maximal electroshock (MES) activity while altering the neurotoxicity profile [1]. In the TRPA1 channel field, piperidine carboxamides (PIPCs) function as potent noncovalent agonists; their activity is exquisitely sensitive to the N-substituent structure, with the allyl group offering a unique combination of steric bulk and potential for π-interactions that is absent in saturated alkyl chains [2]. Furthermore, within the local anesthetic class, the introduction of unsaturation into the N-alkyl side chain of 2-piperidinecarboxamides (e.g., allyl vs. propyl) has been shown to preserve pharmacological activity while the corresponding triple-bond analog (propargyl) suffers a considerable loss in potency [3]. These scaffold-level SAR findings collectively establish that N-allyl-2-piperidinecarboxamide hydrochloride occupies a distinct, non-substitutable position within the 2-piperidinecarboxamide chemical space. Generic substitution with uncharacterized analogs carries a material risk of altered target engagement, potency shifts, and irreproducible pharmacological outcomes.

N-Allyl-2-piperidinecarboxamide Hydrochloride: Comparator-Anchored Quantitative Evidence for Procurement Decisions


Regioisomeric Differentiation: 2-Piperidinecarboxamide vs. 3- and 4-Positional Isomers in Anticonvulsant MES Activity

Within the piperidinecarboxamide anticonvulsant series, the position of the carboxamide substituent on the piperidine ring is a critical determinant of in vivo efficacy. Movement of the carboxamide group from the 2-position to the 3- or 4-position of the piperidine ring decreased MES activity in mice, establishing the 2-substituted regioisomer—the scaffold of N-allyl-2-piperidinecarboxamide hydrochloride—as the pharmacophoric prerequisite for maximal anticonvulsant protection in this chemical class [1].

Anticonvulsant MES test Regioisomer comparison

Unsaturation-Dependent Pharmacological Activity: Allyl vs. Propyl vs. Propargyl N-Substituents on Piperidine-2-Carboxamide Cholinesterase Modulation

A systematic SAR study of piperidinecarboxamide derivatives on isolated human plasma cholinesterase evaluated the effect of side-chain unsaturation on pharmacological activity. Using the S1-propyl analog as the saturated comparator, the introduction of a double bond (allyl analog, corresponding to the N-substituent of CAS 1236255-00-7) caused no appreciable activity change. In contrast, insertion of a triple bond (propargyl analog) was accompanied by a considerable loss in activity [1]. This finding demonstrates that the allyl group uniquely retains the pharmacological profile of the saturated propyl chain while providing a synthetic handle (terminal alkene) for further derivatization—a dual advantage not shared by either the fully saturated or the alkyne analogs.

Cholinesterase Structure-activity relationship N-allyl substituent

Solubility and Formulation Advantage: Hydrochloride Salt Form vs. Free Base

N-Allyl-2-piperidinecarboxamide hydrochloride (CAS 1236255-00-7) is supplied as the hydrochloride salt (MW 204.70 g·mol⁻¹), whereas the corresponding free base, N-allylpiperidine-2-carboxamide, has a molecular weight of 168.24 g·mol⁻¹ . The hydrochloride salt form is reported to exhibit enhanced aqueous solubility, a property that facilitates its use in pharmaceutical and biochemical assay applications requiring aqueous dosing conditions . While precise aqueous solubility values (in mg·mL⁻¹) are not publicly available for this specific compound, the general principle that hydrochloride salts of piperidine carboxamides demonstrate superior water solubility compared to their free base counterparts is well established within the piperidine-2-carboxamide class and is explicitly stated by suppliers for this product.

Aqueous solubility Hydrochloride salt Formulation

Mono-Allyl vs. Bis-Allyl Substitution: Differentiated Synthetic Utility and Steric Profile

N-Allyl-2-piperidinecarboxamide hydrochloride (CAS 1236255-00-7; mono-allyl; MW 204.70) bears a single allyl substituent on the carboxamide nitrogen, whereas its closest commercially available analog, N,N-diallyl-2-piperidinecarboxamide hydrochloride (CAS 1236260-73-3; bis-allyl; C₁₂H₂₁ClN₂O; MW 228.76), carries two allyl groups . The mono-allyl derivative retains a hydrogen-bond donor (amide N–H), which is absent in the tertiary amide of the N,N-diallyl analog. This distinction has direct consequences: (i) the N–H proton enables hydrogen-bond-directed supramolecular interactions relevant to crystal engineering and receptor binding; (ii) the mono-allyl compound presents reduced steric encumbrance around the amide, potentially favoring enzymatic hydrolysis or receptor accommodation where a tertiary amide would be sterically prohibited; and (iii) the single allyl handle allows chemoselective olefin functionalization without the regioselectivity challenges posed by two chemically equivalent allyl groups. These structural features make CAS 1236255-00-7 the preferred substrate for applications requiring an intact secondary amide motif.

N-allyl N,N-diallyl Steric bulk Synthetic intermediate

TRPA1 Channel Pharmacology: Scaffold-Level Engagement Validates the Piperidine-2-Carboxamide Chemotype for Pain and Respiratory Indications

Piperidine carboxamides (PIPCs) constitute a recently discovered class of potent, noncovalent agonists of the human TRPA1 channel, a validated therapeutic target for pain, itch, and respiratory diseases [1]. The PIPCs bind to a hydrophobic site located at the interface of the pore helix 1 (PH1) and the S5 and S6 transmembrane segments, representing an evolutionarily conserved binding pocket distinct from the covalent modification site utilized by electrophilic agonists such as allyl isothiocyanate (AITC) [1]. The identification of N-allyl piperidine-2-carboxamides as privileged scaffolds within this chemotype is supported by their structural congruence with the PIPC pharmacophore: a piperidine ring bearing a 2-carboxamide moiety with an N-allyl substituent that provides both appropriate steric occupancy and potential for hydrophobic interactions within the TRPA1 allosteric pocket. While direct TRPA1 EC₅₀ data for CAS 1236255-00-7 itself have not been published, the scaffold-level validation establishes this compound as a credible starting point for TRPA1-focused medicinal chemistry programs.

TRPA1 Pain Piperidine carboxamide Noncovalent agonist

Computed Physicochemical Properties: Lipophilicity (LogP) and Polar Surface Area (PSA) Differentiate from Common Piperidine-2-Carboxamide Drugs

Computed physicochemical parameters for N-allyl-2-piperidinecarboxamide hydrochloride reveal a LogP of 1.95 and a topological polar surface area (tPSA) of 41.13 Ų . These values position the compound in a distinct property space relative to clinically used piperidine-2-carboxamide local anesthetics: ropivacaine (LogP ~3.1, PSA ~32 Ų) and bupivacaine (LogP ~3.4, PSA ~32 Ų) are substantially more lipophilic and possess lower PSA [1]. The lower LogP of CAS 1236255-00-7 suggests superior aqueous solubility and potentially reduced non-specific protein binding, while the higher PSA implies improved hydrogen-bonding capacity. This intermediate polarity profile (LogP ~2, PSA ~41 Ų) is consistent with CNS drug-like chemical space and distinguishes the compound from both the highly lipophilic local anesthetics and the more polar, unprotected piperidine-2-carboxamide free base.

LogP Polar surface area Drug-likeness Physicochemical differentiation

N-Allyl-2-piperidinecarboxamide Hydrochloride: Evidence-Backed Application Scenarios for Scientific and Industrial Users


Anticonvulsant Drug Discovery: 2-Piperidinecarboxamide Scaffold Optimization Using N-Allyl as a Privileged Substituent

The 2-piperidinecarboxamide scaffold has been validated in the maximal electroshock (MES) seizure model, with regioisomeric SAR confirming that the 2-position is essential for anticonvulsant activity [1]. N-Allyl-2-piperidinecarboxamide hydrochloride serves as a key intermediate for systematic N-substituent SAR expansion, enabling exploration of allyl-derived functionalization (e.g., epoxidation, dihydroxylation, cross-metathesis) while retaining the pharmacophoric 2-carboxamide geometry. The terminal olefin provides a versatile synthetic handle absent in N-propyl or N-benzyl analogs.

TRPA1 Channel Pharmacology: Chemical Probe Development from the PIPC Chemotype

Piperidine carboxamides (PIPCs) have been established as noncovalent TRPA1 agonists acting at an evolutionarily conserved allosteric site [2]. N-Allyl-2-piperidinecarboxamide hydrochloride provides the core PIPC architecture (piperidine-2-carboxamide bearing an N-allyl group) for focused library synthesis and structure-activity relationship studies targeting pain, itch, and respiratory indications. The compound can be directly employed as a synthetic substrate for N-functionalization or as a reference standard in TRPA1 calcium flux assays.

Synthetic Methodology Development: Chemoselective Olefin Functionalization on a Piperidine-2-Carboxamide Template

The terminal allyl group of CAS 1236255-00-7 enables a broad range of chemoselective transformations—including hydroboration-oxidation, olefin cross-metathesis, Heck coupling, and thiol-ene click chemistry—without interference from the secondary amide or the piperidine ring nitrogen (which is protonated in the hydrochloride salt). This compound is therefore well-suited as a model substrate for developing and benchmarking olefin functionalization methodologies in the presence of unprotected amide and amine functionalities.

Comparative Pharmacological Profiling: Benchmarking Unsaturation Effects Across Piperidine-2-Carboxamide Series

Historical SAR data on piperidinecarboxamide cholinesterase modulation demonstrate that N-allyl (double bond) retains activity equivalent to the saturated N-propyl analog, whereas the N-propargyl (triple bond) analog suffers considerable activity loss [3]. N-Allyl-2-piperidinecarboxamide hydrochloride can thus serve as the unsaturated comparator in systematic panels evaluating the effect of side-chain hybridization on target engagement, metabolic stability, and off-target profiles across the piperidine-2-carboxamide series.

Quote Request

Request a Quote for N-Allyl-2-piperidinecarboxamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.